molecular formula C9H13N3Si B2993745 2-Amino-4-(trimethylsilylethynyl)pyrimidine CAS No. 1214264-40-0

2-Amino-4-(trimethylsilylethynyl)pyrimidine

Cat. No.: B2993745
CAS No.: 1214264-40-0
M. Wt: 191.309
InChI Key: MPAKPCMZMBHQHS-UHFFFAOYSA-N
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Description

2-Amino-4-(trimethylsilylethynyl)pyrimidine is an organic compound with the molecular formula C9H13N3Si . The pyrimidine scaffold is a fundamental building block in medicinal chemistry and is present in nucleic acids, vitamins, and a wide range of therapeutic agents . As a substituted pyrimidine, this compound serves as a versatile synthetic intermediate for the development of novel molecules with potential biological activity. Pyrimidine derivatives are extensively researched for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The structure of this particular compound, featuring a 2-amino group and a trimethylsilylethynyl moiety at the 4-position, makes it a valuable building block for further chemical exploration in drug discovery programs. It can be used in various cross-coupling reactions and as a precursor for more complex heterocyclic systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-trimethylsilylethynyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAKPCMZMBHQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trimethylsilylethynyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-4-chloropyrimidine.

    Substitution Reaction: The chlorine atom at the 4-position is replaced with a trimethylsilylethynyl group. This substitution is usually carried out using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, copper iodide as a co-catalyst, and trimethylsilylacetylene as the alkyne source.

    Reaction Conditions: The reaction is typically performed in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (around 60-80°C). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trimethylsilylethynyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trimethylsilylethynyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Amino-4-(trimethylsilylethynyl)pyrimidine is an organic compound with a pyrimidine ring substituted by an amino group and a trimethylsilylethynyl group. Its molecular formula is C₁₀H₁₄N₂Si, with a molecular weight of approximately 194.3 g/mol. The presence of the trimethylsilylethynyl group enhances its chemical reactivity and solubility, making it a valuable intermediate in organic synthesis.

Reactivity

The reactivity of this compound is attributed to its functional groups. Common reactions include:

  • Cross-coupling Reactions: The trimethylsilylethynyl group can participate in various cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
  • Deprotection: The trimethylsilyl group can be removed under specific conditions to yield a terminal alkyne, which can be further functionalized.
  • Cycloadditions: It can undergo cycloaddition reactions to form cyclic structures.

Comparison with Structurally Similar Compounds

The presence of the trimethylsilylethynyl group in this compound enhances its solubility and reactivity compared to other pyrimidines, making it particularly useful in synthetic applications and biological evaluations.

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methylpyrimidineContains an amino group and methyl substitutionLess reactive than the trimethylsilylethynyl variant
2-Amino-4,6-dimethylpyrimidineTwo methyl groups on the pyrimidine ringIncreased steric hindrance compared to trimethylsilylethynyl
2-Amino-4-(phenylethynyl)pyrimidinePhenylethynyl substituent instead of trimethylsilylDifferent electronic properties due to phenyl group
5-Amino-1,3-dimethylpyrimidineAmino group at position fiveDifferent biological activity profile

Mechanism of Action

The mechanism of action of 2-Amino-4-(trimethylsilylethynyl)pyrimidine depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Molecular Targets and Pathways

    Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

    Receptors: The compound may bind to G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: A precursor in the synthesis of 2-Amino-4-(trimethylsilylethynyl)pyrimidine.

    2-Amino-4-ethynylpyrimidine: Similar structure but lacks the trimethylsilyl group, which can affect its reactivity and biological activity.

    2-Amino-4-(phenylethynyl)pyrimidine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of the trimethylsilylethynyl group, which can enhance its stability and modify its electronic properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-4-(trimethylsilylethynyl)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with an amino group at position 2 and a trimethylsilylethynyl substituent at position 4. This unique structure is believed to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have been investigated for their potential in cancer treatment. Preliminary studies suggest that they may inhibit tumor growth through various mechanisms, including targeting specific kinases involved in cell proliferation.
  • Kinase Inhibition : The compound has been assessed for its ability to inhibit kinases, which are crucial in many signaling pathways related to cancer progression. For instance, studies have shown that similar pyrimidine derivatives can effectively inhibit tyrosine kinases involved in solid tumors .

Antitumor Activity

A study evaluating several pyrimidine derivatives reported significant antitumor effects with IC50 values indicating potency against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 2.74 µM
  • HepG2 (liver cancer) : IC50 = 4.92 µM
  • A549 (lung cancer) : IC50 = 1.96 µM

These results suggest that compounds similar to this compound may exhibit comparable efficacy against these cell lines .

Kinase Inhibition Studies

In silico modeling and subsequent in vitro studies have demonstrated that pyrimidines can act as effective inhibitors of specific kinases:

  • PfCDPK4 : A series of pyrrolo[2,3-d]pyrimidines were designed and tested, showing promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM against this malaria-related kinase .
  • Tyrosine Kinases : A collection of 2-amino-4,6-diaryl-pyrimidines was synthesized and evaluated for their inhibitory effects on tyrosine kinases associated with lung and pancreatic cancers, further supporting the potential of pyrimidines in targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/EnzymeIC50 Value (µM)Reference
AntitumorMCF-72.74
AntitumorHepG24.92
AntitumorA5491.96
Kinase InhibitionPfCDPK40.210 - 0.530
Tyrosine Kinase InhibitionVariousVariable

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in signal transduction pathways. These interactions can lead to the modulation of key cellular processes such as apoptosis, proliferation, and differentiation.

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